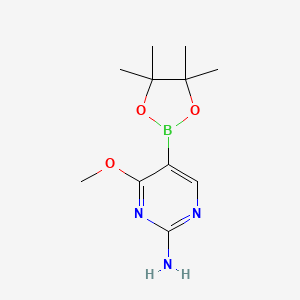![molecular formula C9H9FN4O B1532829 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1955540-72-3](/img/structure/B1532829.png)
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
The compound “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” belongs to the class of organic compounds known as triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been studied for various properties .
Molecular Structure Analysis
Triazines have a six-membered ring structure with three nitrogen atoms and three carbon atoms. The specific compound “this compound” would have additional functional groups attached to this ring, including a 2-aminoethyl group and a fluorine atom .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including nucleophilic substitutions and additions . The specific reactivity of “this compound” would depend on the nature of its functional groups.Scientific Research Applications
Antibacterial and Antimicrobial Agents
- Antibacterial Applications : Compounds containing fluorine and triazinone structures have been synthesized and evaluated for their antibacterial activities. A study synthesized new fluorine-containing thiadiazolotriazinones, showing promising antibacterial activity at low concentrations (B. S. Holla, K. Bhat, N. S. Shetty, 2003). Similarly, another research effort focused on the synthesis of fluorobenzothiazole-ylamino-triazine derivatives, also demonstrating significant antimicrobial properties (V. Sareen, V. Khatri, P. Jain, K. Sharma, 2006).
Materials Science Applications
- Mesomorphic Properties : A study on polyphilic hydrogen-bonded block molecules involving semi-perfluorinated and silylated molecular fragments revealed the formation of aggregates with rod-like hydrogen-bonded cores, exhibiting columnar liquid crystalline (LC) phases. This demonstrates the potential use of such compounds in the design of new mesomorphic materials (L. Vogel, D. Janietz, M. Prehm, C. Tschierske, 2017).
Anticancer Activity
- Antitumor Benzothiazoles : Research into fluorinated benzothiazoles, including 2-(4-aminophenyl)benzothiazoles, revealed potent cytotoxic activity in vitro against various cancer cell lines, including breast and lung cancer. This indicates the potential of fluorinated compounds in cancer therapy (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001). Another study developed fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showing moderate to good antiproliferative potency against cancer cell lines, further highlighting the role of fluorinated compounds in anticancer drug development (D. Chowrasia, C. Karthikeyan, Lokesh Choure, Sahabjada, Madhuri Gupta, Arshad, P. Trivedi, 2017).
Mechanism of Action
Target of Action
The primary targets of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one are histamine H1 receptors and cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These targets play crucial roles in various physiological functions. Histamine H1 receptors are involved in allergic reactions , while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with its targets by acting as an antagonist to histamine H1 receptors and an inhibitor to AChE and BuChE . As a histamine H1 receptor antagonist, it blocks the action of histamine, a compound involved in allergic reactions . As a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing its levels in the brain .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By blocking histamine H1 receptors, it interferes with the histamine-mediated allergic response pathway . By inhibiting AChE and BuChE, it impacts the cholinergic pathway, which is involved in memory and cognition .
Result of Action
The antagonistic action of this compound on histamine H1 receptors can help alleviate symptoms of allergic reactions . Its inhibitory effect on AChE and BuChE can potentially enhance cognitive function, making it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Future Directions
The future directions for research on “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would depend on the results of initial studies on its properties and potential applications. Given the wide range of uses for triazine derivatives, there could be many possible directions for future research .
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological functions . The interaction between this compound and the H1 receptor leads to the activation of phosphatidase C through G proteins, promoting an increase in Ca2+ concentration and resulting in vasodilation and increased capillary permeability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the H1 receptor by this compound leads to increased intracellular Ca2+ levels, which can affect various downstream signaling pathways . Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the H1 receptor, leading to the activation of downstream signaling pathways involving G proteins and phosphatidase C . This activation results in increased intracellular Ca2+ levels, which can further modulate various cellular processes. Additionally,
properties
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFNLWVOFGKGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



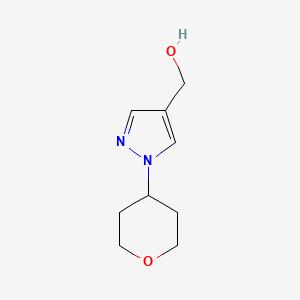
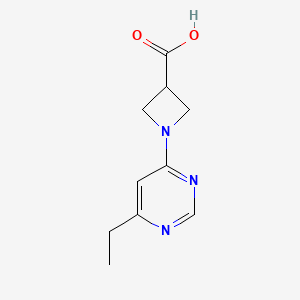
![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)
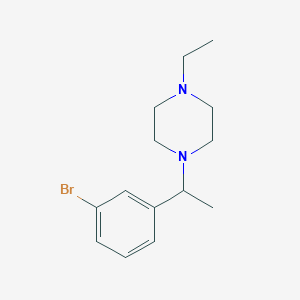
![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

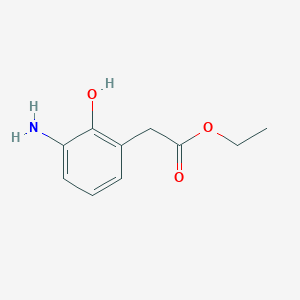
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)




